DMT-dI Phosphoramidit

Übersicht

Beschreibung

DMT-dI Phosphoramidit ist ein modifiziertes Phosphoramidit-Monomer, das hauptsächlich bei der Synthese von Oligonukleotiden verwendet wird. Diese Verbindung zeichnet sich durch ihre Fähigkeit aus, die Einarbeitung von Inosin in synthetische DNA-Sequenzen zu ermöglichen, was für verschiedene Forschungs- und therapeutische Anwendungen entscheidend sein kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Oligonucleotide Synthesis

DMT-dI Phosphoramidite is crucial for solid-phase oligonucleotide synthesis (SPOS). In SPOS, the phosphoramidite is coupled to a growing oligonucleotide chain, and the DMT group is removed to expose the 5' hydroxyl for subsequent coupling. This method allows for high coupling efficiencies and yields in the production of long oligonucleotides . -

Thermodynamic Characterization

The incorporation of DMT-dI Phosphoramidite into oligonucleotides enables researchers to study the thermodynamic properties of DNA duplexes. For instance, studies have shown that oligonucleotides synthesized with this compound exhibit melting temperatures that can be analyzed to understand base-pairing stability and interaction dynamics . -

Synthesis of Modified Oligonucleotides

DMT-dI Phosphoramidite can be utilized to create modified nucleotides, such as those containing oxanine bases. These modifications enhance the functionality and stability of oligonucleotides, making them suitable for various applications including antisense therapy and gene editing technologies . -

Ligatable Oligonucleotide Conjugates

Recent advancements have demonstrated the use of thiol-modified nucleoside phosphoramidites, including those derived from DMT-dI, to prepare ligatable oligonucleotide conjugates. These conjugates can be used in templated ligation reactions to create complex DNA structures or to attach peptides for targeted delivery systems . -

Drug Development and Pharmacological Studies

The application of DMT-dI Phosphoramidite extends into pharmacological research where it aids in the development of therapeutic agents. Oligonucleotides synthesized using this compound can be radiolabeled for studying pharmacokinetics and pharmacodynamics in vivo, providing insights into drug behavior within biological systems .

Data Table: Key Properties and Applications

Case Studies

-

Model Network Hydrogels

A study demonstrated the use of DMT-dT phosphoramidite in synthesizing model network hydrogels that incorporate oligonucleotides for biomedical applications. The research highlighted the efficiency of coupling reactions and the successful removal of the DMT group for further functionalization . -

Oxa-ODNs Synthesis

The synthesis of oxanine-containing oligonucleotides using DMT-dOxo amidite showcased high incorporation yields (over 93%). This study illustrated how modifications could be effectively integrated into oligonucleotide sequences to enhance their biochemical properties . -

Radiolabeling Techniques

Research involving radiolabeled antisense oligonucleotides demonstrated how DMT-dI phosphoramidite could be employed to track drug interactions within biological systems, providing valuable data on pharmacological effects and mechanisms .

Biochemische Analyse

Biochemical Properties

DMT-dI Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily chemical, involving the formation of phosphodiester bonds that link nucleotides together to form oligonucleotides .

Cellular Effects

The effects of DMT-dI Phosphoramidite on cells are primarily observed in the context of its role in oligonucleotide synthesis. It influences cell function by enabling the synthesis of specific DNA or RNA sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DMT-dI Phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. It participates in the formation of phosphodiester bonds, linking nucleotides together to form DNA or RNA sequences . This process involves binding interactions with enzymes involved in oligonucleotide synthesis, potential enzyme activation or inhibition, and changes in gene expression as a result of the synthesized sequences .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, DMT-dI Phosphoramidite contributes to the synthesis of oligonucleotides. Information on the product’s stability, degradation, and long-term effects on cellular function is largely dependent on the specific conditions of the experiment, including factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of DMT-dI Phosphoramidite at different dosages in animal models have not been extensively studied, as it is primarily used in vitro for oligonucleotide synthesis .

Metabolic Pathways

DMT-dI Phosphoramidite is involved in the metabolic pathway of oligonucleotide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Within cells and tissues, DMT-dI Phosphoramidite is utilized in the locations where oligonucleotide synthesis occurs . It may interact with transporters or binding proteins involved in this process.

Subcellular Localization

The subcellular localization of DMT-dI Phosphoramidite is likely to be within the compartments of the cell where oligonucleotide synthesis occurs . Any effects on its activity or function would be related to its role in this process.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DMT-dI Phosphoramidit beinhaltet typischerweise die Schutzgruppe des Inosins mit einer Dimethoxytrityl (DMT)-Gruppe an der 5’-Hydroxylposition. Das geschützte Inosin wird dann mit einem Phosphorodiamidit-Reagenz, wie z. B. 2-Cyanoethyl-N,N,N’,N’-tetraisopropylphosphorodiamidit, in Gegenwart eines schwachen Säurekatalysators umgesetzt . Die Reaktionsbedingungen umfassen in der Regel wasserfreie Lösungsmittel wie Acetonitril und werden unter Inertgasatmosphäre durchgeführt, um Hydrolyse zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, einschließlich NMR-Spektroskopie, HPLC und Massenspektrometrie, um die Reinheit und Konsistenz des Produkts zu gewährleisten . Die Skalierbarkeit der Synthese ermöglicht die Produktion von Mengen im Mehrgrammbereich, die für kommerzielle Anwendungen unerlässlich sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DMT-dI Phosphoramidit unterliegt hauptsächlich Substitutionsreaktionen während der Oligonukleotid-Synthese. Die wichtigsten Reaktionen umfassen:

Detritylierung: Entfernung der DMT-Schutzgruppe.

Kopplung: Bildung einer Phosphit-Triester-Bindung zwischen dem Phosphoramidit und der wachsenden Oligonukleotidkette.

Oxidation: Umwandlung des Phosphit-Triesters in einen Phosphat-Triester.

Kappen: Blockierung nicht umgesetzter Hydroxylgruppen, um Nebenreaktionen zu verhindern.

Häufige Reagenzien und Bedingungen

Detritylierung: Typischerweise erreicht mit Trichloressigsäure in Dichlormethan.

Kopplung: Beinhaltet Tetrazol als Katalysator in Acetonitril.

Oxidation: Durchgeführt mit Iod in Wasser und Pyridin.

Kappen: Erfolgt mit Essigsäureanhydrid und N-Methylimidazol.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist die verlängerte Oligonukleotidkette mit der gewünschten Sequenz. Nebenprodukte können verkürzte Sequenzen und Oligonukleotide mit unvollständigen Modifikationen umfassen .

Wissenschaftliche Forschungsanwendungen

This compound wird in verschiedenen wissenschaftlichen Forschungsgebieten eingesetzt:

Industrie: Wird bei der Produktion von diagnostischen Assays und Oligonukleotid-basierten Medikamenten eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die sequenzielle Addition von Nukleotiden zu einer wachsenden DNA-Kette. Die DMT-Gruppe schützt die 5’-Hydroxylgruppe und verhindert unerwünschte Reaktionen. Während der Synthese wird die DMT-Gruppe entfernt, wodurch das Phosphoramidit mit der 3’-Hydroxylgruppe des vorhergehenden Nukleotids reagieren kann. Dieser Prozess wird wiederholt, um die gewünschte Oligonukleotidsequenz zu bilden .

Wirkmechanismus

DMT-dI Phosphoramidite exerts its effects through the sequential addition of nucleotides to a growing DNA chain. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During synthesis, the DMT group is removed, allowing the phosphoramidite to react with the 3’-hydroxyl group of the preceding nucleotide. This process is repeated to build the desired oligonucleotide sequence .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- DMT-dA Phosphoramidit

- DMT-dC Phosphoramidit

- DMT-dG Phosphoramidit

- DMT-dT Phosphoramidit

Einzigartigkeit

DMT-dI Phosphoramidit ist einzigartig aufgrund seiner Fähigkeit, Inosin in DNA-Sequenzen einzubauen. Inosin kann mit mehreren Basen paaren, was Flexibilität in der Hybridisierung bietet und es für Anwendungen wertvoll macht, die degenerierte Sequenzen erfordern oder Mutationen untersuchen .

Biologische Aktivität

DMT-dI Phosphoramidite is a chemical compound utilized primarily in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This article explores the biological activity associated with DMT-dI Phosphoramidite, focusing on its role in nucleic acid synthesis, potential therapeutic applications, and relevant research findings.

Overview of DMT-dI Phosphoramidite

DMT-dI Phosphoramidite is characterized by its dimethoxytrityl (DMT) protecting group and is used in the synthesis of DNA and RNA strands. The compound's structure allows for the protection of the nucleobase during the synthesis process, facilitating the formation of phosphodiester bonds essential for nucleic acid integrity.

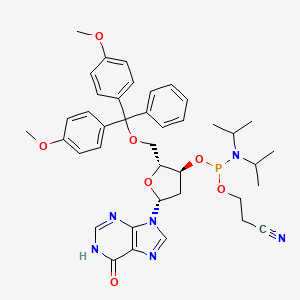

Chemical Structure

The chemical structure of DMT-dI Phosphoramidite can be represented as follows:

- Molecular Formula : C₁₇H₁₈N₃O₅P

- Molecular Weight : Approximately 373.31 g/mol

Nucleic Acid Synthesis

DMT-dI Phosphoramidite is integral to the phosphoramidite method of oligonucleotide synthesis. This method involves several key steps:

- Activation : The phosphoramidite is activated to allow for nucleophilic attack by the 5' hydroxyl group of a growing oligonucleotide chain.

- Coupling : The activated phosphoramidite reacts with the hydroxyl group, forming a phosphodiester bond.

- Deprotection : Following coupling, the DMT group is removed to expose the next nucleophilic site for further elongation.

This process enables the efficient synthesis of custom oligonucleotides for research and therapeutic applications.

Therapeutic Potential

Oligonucleotides synthesized using DMT-dI Phosphoramidite have shown promise in various therapeutic contexts, including:

- Gene Therapy : Oligonucleotides can be designed to target specific genes for modulation or silencing, offering potential treatments for genetic disorders.

- Antisense Therapy : These compounds can bind to complementary RNA sequences, inhibiting translation and providing a mechanism for downregulating specific proteins.

- Diagnostic Tools : Modified oligonucleotides serve as probes in molecular biology assays, aiding in the detection of specific nucleic acid sequences.

Research Findings

Several studies have investigated the biological effects and applications of oligonucleotides synthesized with DMT-dI Phosphoramidite. Key findings include:

- In Vivo Studies : Research indicates that oligonucleotides can effectively modulate gene expression in animal models, demonstrating therapeutic efficacy in conditions such as cancer and genetic disorders .

- Mechanisms of Action : Oligonucleotides interact with cellular machinery, influencing processes such as RNA splicing and translation. For instance, studies have shown that certain modifications enhance cellular uptake and stability, increasing their therapeutic potential .

Case Studies

- Gene Silencing in Cancer Models : A study demonstrated that oligonucleotides synthesized using DMT-dI Phosphoramidite could effectively silence oncogenes in mouse models, leading to reduced tumor growth and improved survival rates .

- Therapeutic Applications in Genetic Disorders : Another investigation focused on using these oligonucleotides to correct mutations associated with muscular dystrophy. The results indicated significant restoration of protein function in affected tissues .

Comparative Analysis

A comparison of various phosphoramidites used in DNA synthesis highlights the unique features of DMT-dI Phosphoramidite:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| DMT-dI Phosphoramidite | C₁₇H₁₈N₃O₅P | Used for synthesizing DNA/RNA |

| DMT-dA(bz) Phosphoramidite | C₄₇H₅₂N₇O₇P | Contains benzoyl group; used in RNA synthesis |

| DMT-dT Phosphoramidite | C₄₆H₅₀N₇O₇P | Thymidine derivative; used in DNA synthesis |

Eigenschaften

IUPAC Name |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGZROFWRPJVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.